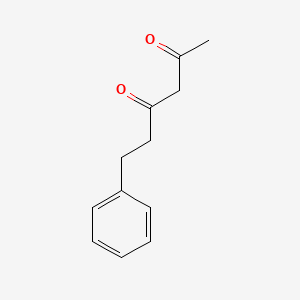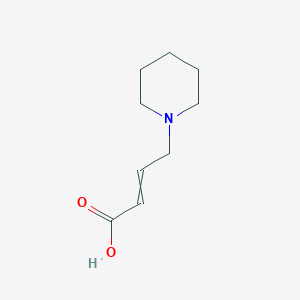![molecular formula C13H9ClO2S B8703664 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
概要
説明
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the thiophene derivative and an aldehyde, followed by oxidation to form the acrylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
化学反応の分析
Types of Reactions
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro-phenyl group and thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic Acid: A simpler thiophene derivative with a carboxylic acid group.
4-Chloro-phenyl-thiophene: A thiophene derivative with a chloro-phenyl group but lacking the acrylic acid moiety.
3-(4-Chloro-phenyl)-acrylic Acid: Contains the chloro-phenyl and acrylic acid moieties but lacks the thiophene ring.
Uniqueness
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the combination of the thiophene ring, chloro-phenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H9ClO2S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChIキー |
GUKPVMOALKYEQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
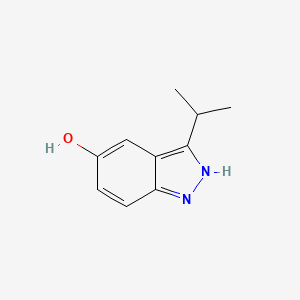
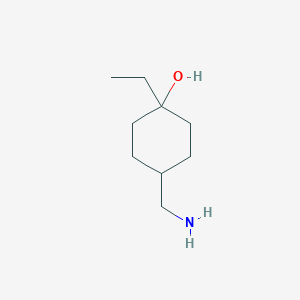
![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)



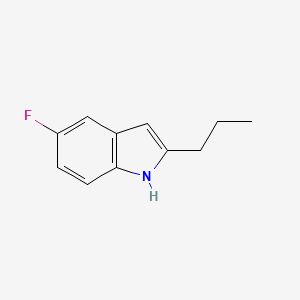

![3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
